molecular formula C11H11NO4 B2476722 methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate CAS No. 100166-98-1

methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B2476722
CAS No.: 100166-98-1
M. Wt: 221.212
InChI Key: HJEYAIKFGDYBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an organic compound with the molecular formula C11H9NO4. It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom. This compound is known for its unique chemical structure, which includes a hydroxy group, a keto group, and an ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate imide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a secondary alcohol derivative.

    Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5,10,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYAIKFGDYBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.